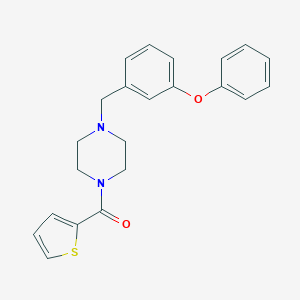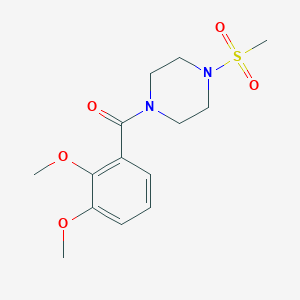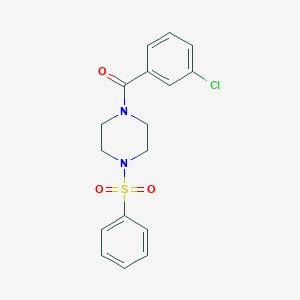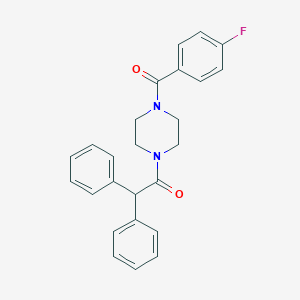
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTC is a piperazine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine is not yet fully understood. However, it is believed that the compound acts on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter activity, which results in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and prevent seizures. It has also been shown to reduce inflammation and oxidative stress, which are associated with various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured in animal models. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One area of research is to further investigate the compound's mechanism of action and its effects on the GABAergic system. Another area of research is to explore its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Additionally, research can be conducted to improve the solubility and half-life of this compound to increase its effectiveness as a therapeutic agent.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications and mechanism of action make it an important research tool for investigating various neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.
Métodos De Síntesis
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using various methods, including condensation reactions and cyclization reactions. The most common method for synthesizing this compound is through the reaction of 3-phenoxybenzylamine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid.
Aplicaciones Científicas De Investigación
1-(3-Phenoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to exhibit anticonvulsant, anxiolytic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C22H22N2O2S |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H22N2O2S/c25-22(21-10-5-15-27-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
Clave InChI |
NGKPUXVYYXFBNL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)


methanone](/img/structure/B248419.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)


![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)